molecular formula C11H8N2OS B038023 2-Mercapto-7-methoxy-quinoline-3-carbonitrile CAS No. 116705-02-3

2-Mercapto-7-methoxy-quinoline-3-carbonitrile

Cat. No.: B038023
CAS No.: 116705-02-3
M. Wt: 216.26 g/mol
InChI Key: BVWBDRFIVYOYIC-UHFFFAOYSA-N
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Description

2-Mercapto-7-methoxy-quinoline-3-carbonitrile is an organic compound with the molecular formula C11H8N2OS and a molecular weight of 216.26. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, along with a mercapto group (-SH), a methoxy group (-OCH3), and a carbonitrile group (-C≡N) .

Preparation Methods

The synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives. One common method is the cyclization of 2-aminobenzonitrile derivatives with carbon disulfide and methanol under basic conditions to form the quinoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Mercapto-7-methoxy-quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: The carbonitrile group (-C≡N) can be reduced to an amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group (-OCH3) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. This reaction typically requires the presence of a strong base or acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of a disulfide compound, while reduction of the carbonitrile group yields an amine derivative .

Scientific Research Applications

2-Mercapto-7-methoxy-quinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules is of particular interest in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The methoxy group (-OCH3) and carbonitrile group (-C≡N) can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

2-Mercapto-7-methoxy-quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    2-Mercapto-quinoline-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.

    7-Methoxy-quinoline-3-carbonitrile: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.

    2-Mercapto-7-methoxy-quinoline: Lacks the carbonitrile group, which may affect its ability to participate in hydrogen bonding and hydrophobic interactions.

The presence of all three functional groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWBDRFIVYOYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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